

# Application Notes and Protocols: AZD-8835

## Intermittent vs. Continuous Dosing *in vivo*

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: AZD-8835

Cat. No.: B605784

[Get Quote](#)

## For Researchers, Scientists, and Drug Development Professionals

These application notes summarize the preclinical rationale and provide detailed protocols for evaluating intermittent versus continuous dosing schedules of **AZD-8835**, a selective inhibitor of PI3K $\alpha$  and PI3K $\delta$ , *in vivo*. The following information is based on studies conducted in breast cancer xenograft models.

## Introduction

**AZD-8835** is a potent inhibitor of PI3K $\alpha$  and PI3K $\delta$  isoforms.<sup>[1][2]</sup> While continuous dosing of PI3K inhibitors has been a common strategy, it can be limited by on-target toxicities and the development of resistance through pathway feedback and reactivation.<sup>[3]</sup> Preclinical evidence suggests that intermittent high-dose scheduling (IHDS) of **AZD-8835** may offer a superior therapeutic window, achieving greater anti-tumor efficacy by inducing apoptosis rather than a primarily cytostatic effect.<sup>[3][4]</sup> This document outlines the experimental data and protocols to compare these two dosing strategies.

## Data Presentation: In Vivo Efficacy

The following tables summarize the quantitative data from *in vivo* efficacy studies comparing continuous and intermittent dosing schedules of **AZD-8835** in PIK3CA-mutant breast cancer xenograft models.

Table 1: **AZD-8835** Monotherapy Efficacy in BT474 Xenografts[3][4][5]

| Dosing Schedule | Dose      | Frequency             | Tumor Growth Outcome     |
|-----------------|-----------|-----------------------|--------------------------|
| Continuous      | 25 mg/kg  | BID                   | 93% TGI / 11% Regression |
| Intermittent    | 50 mg/kg  | BID (2 days on/5 off) | 91% TGI                  |
| Intermittent    | 100 mg/kg | QD (Day 1 & 4)        | 92% TGI                  |
| Intermittent    | 100 mg/kg | BID (Day 1 & 4)       | 40% Regression           |

TGI: Tumor Growth Inhibition; BID: Twice daily; QD: Once daily.

Table 2: **AZD-8835** Monotherapy Efficacy in MCF7 Xenografts[3][5]

| Dosing Schedule | Dose     | Frequency | Tumor Growth Outcome |
|-----------------|----------|-----------|----------------------|
| Continuous      | 25 mg/kg | BID       | 25% Regression       |

## Signaling Pathways and Experimental Logic

The rationale for exploring intermittent dosing is based on the dynamics of the PI3K/AKT signaling pathway. Continuous inhibition can lead to feedback mechanisms that reactivate the pathway, diminishing the drug's effect over time. Intermittent high-dose scheduling aims to provide a strong initial inhibition, inducing apoptosis, followed by a "drug holiday" to allow the pathway to reset before the next dose.







[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [selleckchem.com](http://selleckchem.com) [selleckchem.com]
- 2. Intermittent High-Dose Scheduling of AZD8835, a Novel Selective Inhibitor of PI3K $\alpha$  and PI3K $\delta$ , Demonstrates Treatment Strategies for PIK3CA-Dependent Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 4. [researchgate.net](http://researchgate.net) [researchgate.net]
- 5. [researchgate.net](http://researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: AZD-8835 Intermittent vs. Continuous Dosing in vivo]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b605784#azd-8835-intermittent-vs-continuous-dosing-schedule-in-vivo>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)